![molecular formula C16H38N4 B14622763 1,4-Butanediamine, N,N'-bis[3-(dimethylamino)propyl]-N,N'-dimethyl- CAS No. 57905-96-1](/img/structure/B14622763.png)
1,4-Butanediamine, N,N'-bis[3-(dimethylamino)propyl]-N,N'-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Butanediamine, N,N’-bis[3-(dimethylamino)propyl]-N,N’-dimethyl- is a chemical compound with the molecular formula C₁₆H₃₈N₄. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two dimethylamino groups attached to a butanediamine backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Butanediamine, N,N’-bis[3-(dimethylamino)propyl]-N,N’-dimethyl- typically involves the reaction of 1,4-butanediamine with dimethylamine under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.
化学反应分析
Types of Reactions
1,4-Butanediamine, N,N’-bis[3-(dimethylamino)propyl]-N,N’-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines.
科学研究应用
1,4-Butanediamine, N,N’-bis[3-(dimethylamino)propyl]-N,N’-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of 1,4-Butanediamine, N,N’-bis[3-(dimethylamino)propyl]-N,N’-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, thereby influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context.
相似化合物的比较
Similar Compounds
- N,N,N’,N’-Tetramethyl-1,4-butanediamine
- N,N,N’,N’-Tetramethyl-1,3-butanediamine
- N,N,N’,N’-Tetramethyl-1,4-diaminobutane
Uniqueness
1,4-Butanediamine, N,N’-bis[3-(dimethylamino)propyl]-N,N’-dimethyl- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced reactivity and versatility in various applications.
属性
CAS 编号 |
57905-96-1 |
|---|---|
分子式 |
C16H38N4 |
分子量 |
286.50 g/mol |
IUPAC 名称 |
N,N'-bis[3-(dimethylamino)propyl]-N,N'-dimethylbutane-1,4-diamine |
InChI |
InChI=1S/C16H38N4/c1-17(2)11-9-15-19(5)13-7-8-14-20(6)16-10-12-18(3)4/h7-16H2,1-6H3 |
InChI 键 |
GXXHZRAEWHAFOT-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCN(C)CCCCN(C)CCCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-diphenyl-](/img/structure/B14622691.png)
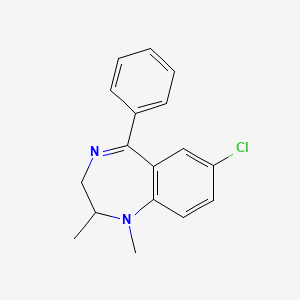
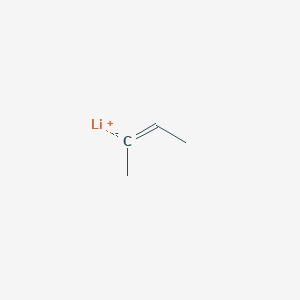
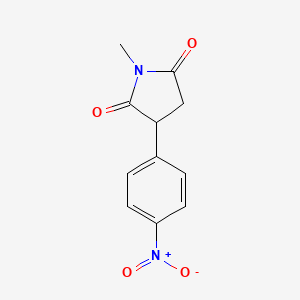
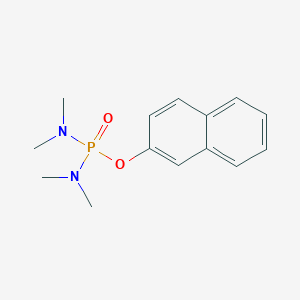
![Hydrazinecarboxylic acid, 2-[(4-chlorophenyl)sulfonyl]-, methyl ester](/img/structure/B14622728.png)
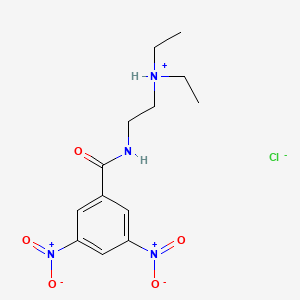
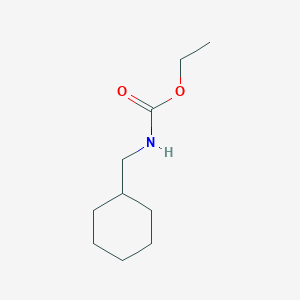


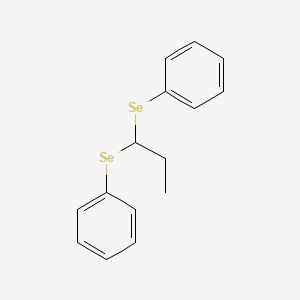
![(5aS,9aS)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine](/img/structure/B14622765.png)
![N-[2-(2-acetyl-4,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B14622770.png)
